Differentiation by Physicochemical Property Profile
The compound possesses a distinct physicochemical signature defined by its computed lipophilicity (XLogP3-AA: 2.9), topological polar surface area (123 Ų), and a single hydrogen bond donor [1]. This profile places it in an attractive drug-like or lead-like space (congruent with Lipinski's Rule of Five), potentially offering superior permeability or solubility characteristics compared to more polar analogs lacking the dichloro substitution.
| Evidence Dimension | Physicochemical properties (drug-likeness) |
|---|---|
| Target Compound Data | MW 458.3; XLogP3-AA 2.9; TPSA 123 Ų; HBD 1; HBA 7 [1] |
| Comparator Or Baseline | Generic 'Rule of Five' thresholds (MW < 500; LogP < 5; HBD < 5; HBA ≤ 10) |
| Quantified Difference | Target compound meets all four Lipinski criteria; specific differential advantage over a hypothetical polar analog (e.g., sulfonic acid or carboxylate-substituted congener) cannot be quantified without experimental data. |
| Conditions | In silico calculation; PubChem computed properties [1] |
Why This Matters
A favorable in silico drug-likeness profile is a necessary, though not sufficient, criterion for selecting a screening compound, as it predicts a higher probability of acceptable oral bioavailability or cellular permeability.
- [1] PubChem Compound Summary for CID 41159317, 3,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide. National Center for Biotechnology Information. View Source
